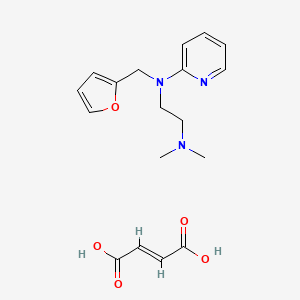

Methafurylene fumarate

Description

Properties

CAS No. |

5429-41-4 |

|---|---|

Molecular Formula |

C18H23N3O5 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C14H19N3O.C4H4O4/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;5-3(6)1-2-4(7)8/h3-8,11H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

WSWXPPBXSUYAAC-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methafurylene Fumarate

Established Synthetic Pathways for Methafurylene (B1197576) Fumarate (B1241708)

The synthesis of Methafurylene, and its subsequent salt formation with fumaric acid, follows established principles of organic chemistry, primarily involving nucleophilic substitution and acid-base reactions. The core structure, N-(2-furfuryl)-N-(2-pyridyl)-N',N'-dimethylethylenediamine, is assembled from key precursors.

A common synthetic approach for analogous ethylenediamine-based antihistamines involves a multi-step process. The synthesis of the Methafurylene base can be logically constructed as follows:

Preparation of the N-(2-pyridyl)-N',N'-dimethylethylenediamine intermediate: This key intermediate is typically formed by the reaction of 2-chloropyridine (B119429) with N,N-dimethylethylenediamine. The reaction proceeds via nucleophilic aromatic substitution, where the primary amine of the ethylenediamine (B42938) displaces the chloride on the pyridine (B92270) ring.

Alkylation with Furfuryl Chloride: The secondary amine of the resulting N-(2-pyridyl)-N',N'-dimethylethylenediamine intermediate is then reacted with 2-(chloromethyl)furan, commonly known as furfuryl chloride. This is a standard alkylation reaction where the nucleophilic secondary amine attacks the electrophilic carbon of the furfuryl chloride, displacing the chloride and forming the final tertiary amine structure of the Methafurylene base. chemicalbook.com An analogous synthesis is reported for the closely related compound Methapyrilene (B1676370), which involves reacting an alkali metal salt of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine with a 2-thienyl halide. chemicalbook.com

Formation of the Fumarate Salt: The final step is the formation of the fumarate salt. The basic Methafurylene compound is dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol. A stoichiometric amount of fumaric acid, dissolved in the same or a compatible solvent, is then added. prepchem.com An acid-base reaction occurs, where the basic nitrogen atoms on the Methafurylene are protonated by the carboxylic acid groups of the fumaric acid, leading to the precipitation of Methafurylene fumarate from the solution. The resulting salt is then typically collected by filtration and dried. prepchem.com

Design and Preparation of Structural Analogues and Derivatives

The design of structural analogues of Methafurylene has been explored to investigate structure-activity relationships. Modifications have primarily focused on the aromatic rings of the molecule.

Research has been conducted on halogenated derivatives, specifically the 5-chloro and 5-bromo analogues of the pyridine ring. thegoodscentscompany.com The synthesis of these derivatives follows a similar pathway to the parent compound, with the key difference being the use of a halogenated starting material.

For example, to synthesize the 5-chloro derivative, the starting material would be 2,5-dichloropyridine (B42133) instead of 2-chloropyridine. The subsequent reaction steps with N,N-dimethylethylenediamine and furfuryl chloride would proceed as previously described. The introduction of a halogen atom onto the pyridine ring can significantly alter the electronic properties and lipophilicity of the molecule, which in turn can influence its chemical behavior.

| Analogue | Structural Modification | Synthetic Precursor |

|---|---|---|

| 5-Chloro-methafurylene | Chlorine atom at the 5-position of the pyridine ring | 2,5-Dichloropyridine |

| 5-Bromo-methafurylene | Bromine atom at the 5-position of the pyridine ring | 2,5-Dibromopyridine |

Advanced Synthetic Strategies for Fumarate Conjugates and Salts

Beyond simple salt formation, advanced synthetic strategies can be employed to create conjugates of Methafurylene with fumarate or other molecules, often to modify its properties. These strategies involve forming a covalent linkage rather than just an ionic bond.

One advanced approach is the "Trojan horse" strategy, where the active molecule is conjugated to a carrier designed to facilitate transport across biological membranes. sci-hub.se This can involve linking Methafurylene to macromolecular carriers like peptides or specialized polymers. sci-hub.seresearchgate.net The design of such conjugates requires careful selection of a linker, which can be either non-cleavable or cleavable. A cleavable linker is designed to be broken once inside a target environment, releasing the active molecule.

The synthesis of fumarate conjugates, specifically, can be approached through modern coupling reactions. For instance, a derivative of Methafurylene containing a hydroxyl or amino group could be esterified or amidated with fumaric acid or one of its derivatives (e.g., fumaryl (B14642384) chloride). This creates a fumarate mono-ester or mono-amide conjugate. Such reactions often utilize coupling agents to facilitate the bond formation.

A related advanced strategy involves the synthesis of sequence-defined macromolecules incorporating a fumarate-based monomer. Current time information in Bangalore, IN. This photochemical strategy allows for the precise, light-induced construction of complex molecular chains where a fumarate unit can be specifically placed. Current time information in Bangalore, IN. While not applied directly to Methafurylene, this demonstrates the potential for creating highly complex and controlled fumarate-containing molecular architectures.

Optimization of Crystallization and Purification Processes for Research Purity

Achieving high purity is critical for research applications. Crystallization is a key purification step for compounds like this compound. nih.gov The optimization of this process involves the systematic manipulation of several parameters to control crystal growth, size, and purity. chemicalbook.com

Key parameters for optimization include:

Solvent Selection: The choice of solvent or solvent system is paramount. The ideal solvent will dissolve the compound at a higher temperature but have lower solubility at cooler temperatures, allowing for precipitation upon cooling. It must also effectively exclude impurities from the crystal lattice.

Temperature and Cooling Rate: The temperature profile of the crystallization process, including the rate of cooling, directly impacts nucleation and crystal growth. google.com Slow, controlled cooling generally leads to larger, more perfect crystals with higher purity, whereas rapid cooling can trap impurities and lead to smaller, less uniform crystals.

Supersaturation Control: Crystallization occurs when the solution is supersaturated. Controlling the level of supersaturation is essential for managing the balance between nucleation (the formation of new crystal nuclei) and crystal growth. Seeding, the introduction of small crystals of the pure compound, can be used to induce crystallization within the metastable zone, providing a surface for growth and avoiding spontaneous, uncontrolled nucleation. google.com

Process Analytical Technology (PAT): Modern optimization often employs PAT tools for real-time monitoring. thegoodscentscompany.com Techniques like Focused Beam Reflectance Measurement (FBRM) can track particle size and count, while spectroscopic methods can monitor solute concentration. This data allows for precise, feedback-controlled optimization of the crystallization process to ensure reproducibility and high quality. chemicalbook.comthegoodscentscompany.com

By carefully controlling these factors, a process can be developed to consistently produce this compound of high research-grade purity, free from significant levels of starting materials, by-products, or other impurities.

| Parameter | Effect on Purity | Optimization Strategy |

|---|---|---|

| Solvent System | Determines solubility of the compound and impurities, influencing co-crystallization. | Screening various solvents and mixtures to find optimal solubility and impurity rejection profiles. |

| Cooling Rate | A slower rate allows for more orderly crystal growth, excluding impurities from the lattice. | Implementing a programmed, gradual cooling profile instead of rapid cooling. |

| Seeding | Induces crystallization at a lower supersaturation, promoting growth over nucleation and yielding larger, purer crystals. google.com | Adding a specific amount of high-purity seed crystals at a controlled point in the process. google.com |

| Agitation | Affects mass transfer and can influence crystal size distribution and agglomeration. | Optimizing stirrer speed and type to maintain homogeneity without causing excessive crystal breakage. |

Advanced Spectroscopic and Analytical Characterization of Methafurylene Fumarate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and conformation of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom.

For methafurylene (B1197576) fumarate (B1241708), ¹H NMR would identify all unique proton signals, their multiplicity (splitting pattern), and their integration (number of protons). This would help to confirm the structure of both the methafurylene and fumarate moieties. For instance, the olefinic protons of the fumarate counter-ion are expected to appear as a characteristic singlet. rsc.orghmdb.ca The chemical shifts (δ) in parts per million (ppm) are dependent on the electronic environment of the protons. conductscience.com

A search for specific NMR data for methafurylene fumarate in public scientific databases did not yield specific chemical shifts or spectra. PubChem indicates the existence of ¹H and ¹³C NMR spectra for this compound, but the data itself is not provided. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nust.edu.pk High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, which allows for the determination of its elemental formula.

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent tool for identifying compounds in a mixture. filab.frnih.gov The electron ionization (EI) or electrospray ionization (ESI) of this compound would produce a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺), respectively. The analysis of this ion's m/z value provides the exact molecular weight.

Furthermore, the molecule fragments in the mass spectrometer in a predictable manner, creating a unique fragmentation pattern that acts as a molecular fingerprint. nih.govlibretexts.orgwhitman.edu Analysis of these fragment ions helps to confirm the structure pieced together from NMR data. For methafurylene, characteristic fragments would likely arise from the cleavage of the ethylenediamine (B42938) chain and the furan (B31954) ring.

Specific mass spectrometry fragmentation data for this compound is not available in the reviewed literature. A PubChem entry for the base, methafurylene, indicates the existence of a GC-MS spectrum with top peaks at m/z 58, 97, and 177, but a detailed fragmentation pattern is not provided. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. spectroscopyonline.com In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for:

C=O stretching from the carboxyl groups of the fumarate.

N-H stretching from the secondary amine in the ethylenediamine chain.

C-O-C stretching from the furan ring and the ether linkage.

C=C stretching from the furan ring and the fumarate double bond.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. libretexts.orgjetir.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing groups) within the molecule. For this compound, the conjugated systems in the furan ring and the fumarate double bond would be expected to produce distinct absorption peaks in the UV region. Studies on related fumarate compounds like dimethyl fumarate and bedaquiline (B32110) fumarate show λmax values around 210 nm and 286 nm, respectively. impactfactor.orgjrespharm.com

Specific experimental IR and UV-Vis spectra for this compound were not found in the public domain.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It involves scattering of monochromatic light (from a laser) and provides a "fingerprint" of a molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, Raman spectroscopy would be particularly useful for identifying the non-polar C=C bond in the fumarate backbone, which typically gives a strong Raman signal. Research on fumarate itself shows dominant peaks in its powder spectrum at approximately 913, 1296, 1431, and 1657 cm⁻¹. nih.govbiorxiv.org The spectrum of this compound would contain these characteristic fumarate peaks in addition to signals from the methafurylene cation.

While detailed Raman data exists for the fumarate ion, specific Raman spectra for the complete this compound compound are not available in the searched scientific literature. nih.govbiorxiv.orgresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.govuhu-ciqso.es By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. mdpi.comesrf.fr Mathematical analysis of this pattern allows for the calculation of the precise position of each atom in the crystal lattice, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

A successful single-crystal X-ray diffraction analysis of this compound would reveal:

The exact conformation of the methafurylene cation in the solid state.

The geometry of the fumarate anion.

The ionic interactions and hydrogen bonding network between the cation and anion.

The packing of the ions within the crystal lattice.

This technique provides the ultimate confirmation of molecular structure and stereochemistry.

No published crystal structure or crystallographic data for this compound could be located in the Cambridge Structural Database (CSD) or other public repositories based on the conducted searches.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance. ijcrt.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used in pharmaceutical analysis. filab.frmdpi.com

High-Performance Liquid Chromatography (HPLC): This is the premier method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. ijfmr.com A typical Reverse-Phase HPLC (RP-HPLC) method would be developed.

Stationary Phase: A C18 or C8 column would likely be used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed, often in a gradient elution mode to ensure good separation of the main compound from any impurities. researchgate.net

Detection: A UV detector set at the λmax of this compound would be used for quantification. nih.gov

The method would be validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness to ensure it is suitable for routine quality control. jrespharm.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov While the fumarate salt itself is non-volatile, the methafurylene base might be amenable to GC analysis, possibly after derivatization. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for purity testing and identification of volatile impurities. nih.govresearchgate.net

Specific, validated chromatographic methods for the analysis of this compound have not been published in the reviewed literature. However, methods for other fumarate salts provide a general framework for how such an analysis would be approached. jetir.orgamecj.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the routine analysis and stability testing of this compound. openaccessjournals.com A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. openaccessjournals.comresearchgate.net

The process begins with the selection of appropriate chromatographic conditions. openaccessjournals.com For a molecule like this compound, which contains both basic nitrogen atoms and aromatic rings, reversed-phase HPLC is the most suitable approach. A C18 column is often the first choice due to its versatility and wide applicability. jocpr.com The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). researchgate.netjocpr.com The pH of the aqueous phase is a key parameter to control the retention and peak shape of the basic analyte. By adjusting the pH, the ionization state of methafurylene can be manipulated to achieve better chromatographic performance. Gradient elution is generally preferred over isocratic elution for impurity profiling, as it allows for the effective separation of compounds with a wide range of polarities. openaccessjournals.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. jocpr.com This involves testing for specificity, linearity, accuracy, precision, and robustness.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 3.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical set of optimized conditions for the HPLC analysis of this compound, based on methods developed for similar compounds.

Gas Chromatography (GC) Applications in Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. ijpsjournal.com In the context of this compound analysis, GC is primarily used for the identification and quantification of residual solvents and other volatile organic impurities that may be present from the manufacturing process. scirp.org Regulatory bodies like the ICH have strict limits for residual solvents in pharmaceutical products, categorized based on their toxicity. ijpsjournal.com

For this application, headspace GC is often coupled with a Flame Ionization Detector (FID), which offers high sensitivity for most organic compounds. ijpsjournal.com The sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC system. This technique minimizes matrix effects from the non-volatile API and fumaric acid salt. scirp.org

When unknown volatile impurities need to be identified, GC is coupled with Mass Spectrometry (GC-MS). thermofisher.com The mass spectrometer provides structural information, allowing for the confident identification of impurities by comparing their mass spectra to library databases like NIST. thermofisher.com

Table 2: Typical Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Instrument | Headspace Gas Chromatograph with FID/MS |

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness |

| Carrier Gas | Helium, 1.5 mL/min |

| Oven Program | 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (FID) |

| Headspace Vial Temp | 80 °C |

| Headspace Loop Temp | 90 °C |

| Headspace Transfer Line Temp | 100 °C |

This table outlines typical parameters for a headspace GC method used to detect volatile impurities in pharmaceutical ingredients.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the comprehensive characterization of this compound. mdpi.com This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, providing a powerful tool for identifying and quantifying trace-level impurities and degradation products. mdpi.com

In an LC-MS/MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules like methafurylene. The ESI source generates protonated molecular ions [M+H]+. The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (q2). The resulting product ions are analyzed by the second mass analyzer (Q3), generating a unique fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov

This technique is particularly valuable for:

Structure Elucidation: Confirming the identity of unknown impurities by analyzing their fragmentation patterns.

High Sensitivity Quantification: Achieving low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, which is crucial for controlling potentially genotoxic impurities. mdpi.com

Metabolite Identification: Analyzing metabolites in biological matrices, although this falls outside the scope of direct chemical characterization. rsc.org

Table 3: Example LC-MS/MS Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 246.1 (for Methafurylene base [M+H]+) |

| Product Ions (Q3) | e.g., m/z 72.1 (dimethylaminoethyl fragment), m/z 174.1 |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

This table illustrates representative MS/MS settings for the targeted analysis of methafurylene. The precursor ion corresponds to the protonated base, and product ions are characteristic fragments.

Electrochemical and Electrophoretic Analytical Approaches

Electrochemical methods can offer alternative or complementary approaches for the analysis of this compound. Since the methafurylene molecule contains electroactive moieties, techniques like cyclic voltammetry could be used to study its redox properties. While less common for routine quantification compared to HPLC, these methods can provide valuable information about the molecule's chemical behavior.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. As this compound is an ionic salt, it is well-suited for CE analysis. The technique offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. It can be used as an orthogonal technique to HPLC to confirm purity or separate impurities that are difficult to resolve by liquid chromatography. Coupling CE with a mass spectrometer (CE-MS) further enhances its identification capabilities.

Electrophoretic deposition (EPD) is a technique where charged species are deposited onto an electrode surface under an electric field. mdpi.com While primarily a material deposition method, the underlying principles are relevant to the electrophoretic behavior of the charged methafurylene cation in solution. mdpi.com

Preclinical Pharmacological Mechanisms and Molecular Interactions of Methafurylene Fumarate

Investigation of Receptor Binding Profiles and Affinities

The characterization of a compound's binding affinity for various receptors is a cornerstone of preclinical pharmacological evaluation, providing insight into its potential therapeutic effects and off-target activities.

Methafurylene (B1197576) fumarate (B1241708) has been classified as a histamine (B1213489) antagonist. wikipedia.orgekb.eg Early pharmacological studies from 1950 identified its antihistaminic properties. wikipedia.org This classification suggests that its primary mechanism of action involves the blockade of histamine receptors. However, detailed studies delineating its binding profile and affinity (such as Ki or IC50 values) across the different histamine receptor subtypes (H1, H2, H3, H4) are not available in the current scientific literature. Such studies are essential for a comprehensive understanding of its subtype selectivity and potential clinical implications.

Table 1: Histamine Receptor Interaction Profile for Methafurylene Fumarate

| Receptor Subtype | Interaction Type | Binding Affinity (Ki/IC50) |

|---|---|---|

| Histamine H1 | Antagonist wikipedia.orgekb.eg | Data not available |

| Histamine H2 | Data not available | Data not available |

| Histamine H3 | Data not available | Data not available |

Methafurylene has also been described as an anticholinergic agent, implying that it acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. wikipedia.org Anticholinergic properties are common among first-generation antihistamines. However, specific preclinical data characterizing the binding affinity of this compound for the various muscarinic receptor subtypes (M1-M5) have not been reported in the accessible scientific literature. Therefore, its selectivity profile across these receptors remains uncharacterized.

Table 2: Anticholinergic Receptor Binding Profile for this compound

| Receptor Subtype | Interaction Type | Binding Affinity (Ki/IC50) |

|---|---|---|

| Muscarinic M1 | Data not available | Data not available |

| Muscarinic M2 | Data not available | Data not available |

| Muscarinic M3 | Data not available | Data not available |

| Muscarinic M4 | Data not available | Data not available |

A comprehensive understanding of a compound's off-target interactions is crucial for predicting its full pharmacological and toxicological profile. For this compound, there are no available preclinical studies in the public domain that have systematically investigated its binding to a broad panel of other receptors, such as adrenergic, dopaminergic, or serotonergic receptors. This lack of data precludes an assessment of its potential for off-target effects.

Table 3: Off-Target Receptor Interaction Summary for this compound

| Receptor Family | Interaction Data |

|---|---|

| Adrenergic Receptors | Data not available |

| Dopamine Receptors | Data not available |

| Serotonin (B10506) Receptors | Data not available |

| Opioid Receptors | Data not available |

Intracellular Signaling Pathway Modulation Studies

Beyond receptor binding, the investigation of a compound's influence on intracellular signaling pathways provides deeper insight into its cellular mechanisms of action.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. There is no published scientific evidence to suggest that this compound has been studied for its potential to activate or inhibit the Nrf2 signaling pathway in preclinical models. Consequently, its effects on this key cytoprotective pathway are unknown.

Table 4: Nrf2 Pathway Modulation by this compound

| Assay Type | Outcome |

|---|---|

| Nrf2 Nuclear Translocation | Data not available |

The NF-κB signaling pathway is a central regulator of inflammation. While many antihistamines have been investigated for anti-inflammatory properties, there is a lack of specific preclinical studies on the effect of this compound on the NF-κB pathway. No data are available to confirm whether this compound can inhibit key steps in NF-κB signaling, such as the inhibition of IκBα degradation or p65 nuclear translocation.

Table 5: NF-κB Signaling Modulation by this compound

| Assay Type | Outcome |

|---|---|

| IκBα Degradation | Data not available |

| NF-κB (p65) Nuclear Translocation | Data not available |

Mechanistic Studies of Immunomodulatory Effects on Preclinical Immune Cells

Detailed mechanistic studies specifically investigating the immunomodulatory effects of this compound on preclinical immune cells such as T-cells, B-cells, macrophages, and dendritic cells are not extensively available in the public domain. Historically, methafurylene was characterized as an antihistamine, suggesting an interaction with the immune system, primarily through the histamine H1 receptor pathway. thegoodscentscompany.comgoogle.com

While direct data on this compound is scarce, research on related fumaric acid esters, such as dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF), provides a framework for potential immunomodulatory mechanisms. These compounds are known to modulate the functions of various immune cells.

T-Cells: Studies on DMF show it can reduce the proliferation of T-cells and decrease the production of pro-inflammatory cytokines like IL-17A and GM-CSF. mdpi.com It appears to shift the immune response by decreasing pro-inflammatory Th1 and Th17 cells and promoting anti-inflammatory Th2 profiles. researchgate.netnih.gov This is achieved partly by inhibiting T-cell activation and proliferation. researchgate.netnih.gov

Macrophages: Fumarates have been shown to influence macrophage polarization, a key process in immune response. DMF can inhibit the polarization of macrophages toward the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype. nih.govnews-medical.net This shift helps in reducing inflammation. nih.gov Furthermore, the inhibition of the enzyme fumarate hydratase (FH) in macrophages can lead to an increase in interferon production, highlighting the role of fumarate metabolism in macrophage immune responses. cam.ac.uk

Dendritic Cells (DCs): Dendritic cells are crucial for initiating T-cell responses. bmbreports.orgfrontiersin.orgelifesciences.org Research indicates that DMF can inhibit the maturation of DCs, reducing their capacity to produce pro-inflammatory cytokines like IL-12 and IL-6 and to express co-stimulatory molecules necessary for T-cell activation. nih.gov This impairment in DC function leads to a reduced activation of T-cells. nih.gov

Although these findings relate to other fumarate compounds, they suggest potential, yet unconfirmed, pathways through which this compound might exert immunomodulatory effects.

Enzyme Kinetics and Inhibitory Activity Investigations

Comprehensive enzyme kinetics and inhibitory activity data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values, are not available for this compound in the reviewed literature.

However, the study of fumarates in enzyme interactions often centers on enzymes of the Krebs cycle, such as fumarate hydratase (fumarase) and succinate (B1194679) dehydrogenase. nih.govnih.govresearchgate.netnih.gov Fumarate itself can act as an allosteric inhibitor of certain enzymes, like malic enzyme 2 (ME2). diva-portal.org Additionally, fumarate has been shown to inhibit the glutamate (B1630785) decarboxylase (GAD) system in some bacteria. nih.gov

The process of identifying and characterizing enzyme inhibitors is a cornerstone of drug discovery. mhmedical.comrsc.orgplos.org It involves determining kinetic parameters to understand the inhibitor's potency and mechanism of action, which can be competitive, non-competitive, or uncompetitive. nih.govmdpi.com Without specific studies on this compound, its profile as an enzyme inhibitor remains uncharacterized.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | Inhibitor | IC₅₀ | Kᵢ | Type of Inhibition |

|---|---|---|---|---|

| Data Not Available | This compound | N/A | N/A | N/A |

Cellular and Subcellular Localization Studies in In Vitro Systems

There is no specific information available from the search results regarding the cellular and subcellular localization of this compound in in vitro systems.

Localization studies are critical for understanding a compound's mechanism of action, as the site of accumulation within a cell dictates its potential molecular targets. nih.govnih.gov For instance, the localization of the enzyme fumarase is predominantly mitochondrial, though it can be found in other cellular compartments in certain tissues, such as the endoplasmic reticulum and zymogen granules in pancreatic cells. nih.gov The methods to determine subcellular localization are varied and include fluorescent imaging and cell fractionation. nih.govnih.gov The specific distribution of this compound within cells has not been documented in the available literature.

Biochemical Pathways and Metabolic Research of Methafurylene Fumarate

Integration and Impact on the Tricarboxylic Acid (TCA) Cycle and Fumarate (B1241708) Metabolism

The fumarate component of methafurylene (B1197576) fumarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. cir-safety.orgcreative-proteomics.com Once dissociated from the parent compound, fumarate is expected to enter the mitochondrial matrix and integrate directly into the TCA cycle. cir-safety.org

The primary reaction involving fumarate in the TCA cycle is its reversible hydration to L-malate, a reaction catalyzed by the enzyme fumarase (also known as fumarate hydratase). researchgate.netinrs.ca This step is crucial for the continuation of the cycle, which ultimately generates ATP and reducing equivalents (NADH and FADH₂). researchgate.net

The introduction of exogenous fumarate from a drug salt could potentially influence the metabolic flux through the TCA cycle. Increased availability of fumarate may drive the production of malate (B86768) and subsequent intermediates. inrs.ca In preclinical models, alterations in fumarate levels have been shown to impact cellular metabolism and have been linked to various physiological effects. inrs.ca For instance, in some contexts, fumarate and its derivatives have been shown to modulate inflammatory responses and oxidative stress, partly through their influence on metabolic pathways.

Table 1: Key Reactions of Fumarate in the TCA Cycle

| Reactant(s) | Enzyme | Product(s) | Pathway Significance |

| Succinate (B1194679) + FAD | Succinate Dehydrogenase (Complex II) | Fumarate + FADH₂ | Links the TCA cycle to the electron transport chain. |

| Fumarate + H₂O | Fumarase | L-Malate | Continues the TCA cycle towards oxaloacetate regeneration. researchgate.netinrs.ca |

| L-Malate + NAD⁺ | Malate Dehydrogenase | Oxaloacetate + NADH + H⁺ | Generates NADH for ATP synthesis and regenerates oxaloacetate. |

Pathways of Biotransformation and Metabolite Identification in Preclinical Systems

The biotransformation of the methafurylene moiety, like other first-generation antihistamines, is anticipated to occur primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. jiaci.orgresearchgate.net These metabolic reactions generally aim to increase the water solubility of xenobiotics, facilitating their excretion. ias.ac.in

Based on studies of structurally related compounds such as methapyrilene (B1676370), the following metabolic transformations of methafurylene are likely: nih.govnih.gov

N-Demethylation: The removal of one or both methyl groups from the dimethylaminoethyl side chain. This is a common metabolic pathway for many drugs containing tertiary amines.

Pyridine (B92270) Ring Hydroxylation: The addition of a hydroxyl group to the pyridine ring, a reaction also observed in methapyrilene metabolism. nih.gov

Furan (B31954) Ring Oxidation: The furan ring is a known structural alert in drug metabolism and is susceptible to oxidation by CYP enzymes. nih.gov This can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can then be detoxified, for example, by conjugation with glutathione. nih.gov

Cleavage of the Ethylenediamine (B42938) Bridge: The bond between the two nitrogen atoms in the ethylenediamine core could be a site for metabolic cleavage.

The identification of these potential metabolites in preclinical systems would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of the biotransformation products in biological samples such as urine and plasma. nih.gov

Table 2: Predicted Phase I Metabolic Reactions for Methafurylene

| Metabolic Reaction | Enzyme System | Potential Metabolite |

| N-Demethylation | Cytochrome P450 | N-desmethyl-methafurylene |

| Pyridine Hydroxylation | Cytochrome P450 | Hydroxypyridyl-methafurylene |

| Furan Ring Oxidation | Cytochrome P450 | Furan-epoxide or cis-enedione of methafurylene |

| Side-chain Cleavage | Cytochrome P450 | N-(2-furfuryl)-N-pyridin-2-amine |

Enzymatic Interactions and Role of Fumarase in Compound Metabolism

The metabolism of methafurylene fumarate involves at least two distinct enzymatic processes. The methafurylene moiety is likely metabolized by various isoforms of the cytochrome P450 system, particularly CYP2D6 and CYP3A4, which are known to metabolize many first-generation antihistamines. jiaci.orgscielo.br These enzymes are responsible for the oxidative transformations that initiate the breakdown of the drug.

The fumarate portion of the compound is metabolized by fumarase. This enzyme is present in both the mitochondria, as part of the TCA cycle, and in the cytosol. The mitochondrial fumarase catalyzes the conversion of fumarate to malate, feeding it into energy production pathways. researchgate.net The cytosolic form is also involved in amino acid metabolism. The activity of fumarase is crucial for preventing the accumulation of fumarate, which in high concentrations can have signaling roles within the cell.

Stable Isotope Tracer Studies for Metabolic Flux Analysis

While no specific stable isotope tracer studies for this compound have been identified in the literature, this methodology would be the gold standard for elucidating its metabolic fate in detail. Such studies typically involve synthesizing the drug with a stable isotope, such as ¹³C or ¹⁵N, at a specific position in the molecule.

By administering this labeled drug to a preclinical model, researchers can track the appearance of the isotope in various metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic pathways, the quantification of metabolite formation, and the analysis of metabolic flux. For this compound, a ¹³C-labeled fumarate could be used to trace its entry into and flux through the TCA cycle. Similarly, labeling the pyridine or furan ring could help to definitively identify the products of its biotransformation.

Effects on Cellular Bioenergetics in Preclinical Models

The effects of this compound on cellular bioenergetics are likely twofold, stemming from its constituent parts.

The fumarate moiety, upon entering the TCA cycle, can serve as a substrate for cellular respiration, potentially boosting mitochondrial function under certain conditions. However, large influxes of a single TCA cycle intermediate can also perturb the delicate balance of the cycle.

The methafurylene moiety, particularly due to its furan ring, may have more complex effects. Furan-containing compounds have been shown in some preclinical studies to affect mitochondrial function. nih.gov For example, the metabolism of furan itself can lead to the depletion of ATP and the uncoupling of oxidative phosphorylation. nih.gov Some furan derivatives have also been noted to impact steroidogenesis and cell viability in preclinical cell line studies. mdpi.comijabbr.com Therefore, it is plausible that methafurylene or its metabolites could modulate cellular energy metabolism, although specific studies are lacking.

Structure Activity Relationship Sar Studies of Methafurylene Fumarate Analogues

Systematic Design and Synthesis of Methafurylene (B1197576) Fumarate (B1241708) Derivatives

The systematic design of methafurylene analogues has primarily involved modifications to the heterocyclic ring systems to explore the impact on antihistaminic activity. A key study in this area involved the synthesis of halogenated derivatives of methafurylene to investigate the electronic and steric effects of substituents on the furan (B31954) moiety. thegoodscentscompany.com

The core structure of methafurylene is N-(2-Furylmethyl)-N′,N′-dimethyl-N-pyridin-2-ylethane-1,2-diamine. wikipedia.org The synthesis of its analogues focused on introducing substituents at the 5-position of the furan ring. Specifically, the 5-chloro and 5-bromo derivatives were prepared to create a focused library of compounds for direct comparison against the parent molecule. thegoodscentscompany.com The synthesis of such ethylenediamine (B42938) derivatives typically involves the reaction of a heterocyclic amine with a haloalkylamine or a related synthetic equivalent, a strategy common for this class of compounds. sci-hub.se The fumarate salt is then prepared from the free base. epo.orgnih.gov This targeted approach allows for the direct assessment of how specific structural changes influence biological function.

The derivatives synthesized for these SAR studies were:

N-(5-chloro-2-furfuryl)-N-(2-pyridyl)-N',N'-dimethylethylenediamine

N-(5-bromo-2-furfuryl)-N-(2-pyridyl)-N',N'-dimethylethylenediamine

This systematic substitution provides a clear basis for analyzing the impact of halogenation on the molecule's pharmacological profile. thegoodscentscompany.com

Quantitative Analysis of Structural Modifications and Their Impact on Preclinical Pharmacological Activity

Quantitative analysis of the structural modifications to methafurylene provides direct insight into the SAR. Preclinical studies measuring the antihistaminic properties of the parent compound and its halogenated analogues revealed a distinct relationship between the substituent on the furan ring and the resulting biological activity. thegoodscentscompany.com

The approach of quantitative structure-activity relationships (QSAR) aims to correlate physicochemical properties of compounds with their biological effects. nih.govspu.edu.sy In the case of methafurylene and its derivatives, the key structural modification was the introduction of a halogen at the 5-position of the furan ring. The antihistaminic potency of these compounds was evaluated in preclinical models, allowing for a quantitative comparison. thegoodscentscompany.com

The findings from these comparative studies are summarized below. The activity is presented relative to methafurylene.

| Compound | Structural Modification (R group at furan 5-position) | Relative Antihistaminic Potency |

|---|---|---|

| Methafurylene | -H | 1.0 |

| 5-Chloro-methafurylene | -Cl | ~1.0 |

| 5-Bromo-methafurylene | -Br | ~0.5 |

Data derived from pharmacology studies on methafurylene and its derivatives. thegoodscentscompany.com

The analysis indicates that substituting the hydrogen at the 5-position of the furan ring with a chlorine atom results in a compound with nearly identical antihistaminic potency to methafurylene itself. thegoodscentscompany.com However, the introduction of a larger bromine atom at the same position leads to a significant decrease in activity, with the bromo-derivative showing approximately half the potency of the parent compound. thegoodscentscompany.com This quantitative data suggests that while the electronic modification of a chloro-group is tolerated, the increased steric bulk of the bromo-group is detrimental to the pharmacological activity. nih.gov

Elucidation of Key Pharmacophore Features for Receptor Binding and Pathway Modulation

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. medsci.orgfrontiersin.org For ethylenediamine antihistamines like methafurylene, the key pharmacophoric features are well-established and include two aromatic or heteroaromatic rings connected by an ethylenediamine linker to a terminal dialkylamino group.

Based on the SAR data, the key features for methafurylene's receptor binding can be elucidated: wikipedia.org

Pyridine (B92270) Ring: This heterocyclic system is a critical component for receptor interaction, a common feature in many first-generation antihistamines.

Ethylenediamine Linker: The N,N'-dimethyl-N'-pyridin-2-ylethane-1,2-diamine chain provides the correct spacing and flexibility to position the aromatic rings and the terminal amine for optimal receptor engagement.

Terminal Dimethylamino Group: This basic nitrogen is typically protonated at physiological pH and is thought to form an ionic bond with an acidic residue in the histamine (B1213489) H1 receptor.

Furfuryl Group: The furan ring serves as the second lipophilic moiety. The SAR studies show that this part of the molecule is sensitive to substitution. thegoodscentscompany.com The observation that a 5-chloro substitution maintains activity while a 5-bromo substitution reduces it suggests that the steric volume around this part of the pharmacophore is finely tuned. thegoodscentscompany.com Excessive bulk in this region likely hinders the proper fit into the receptor's binding pocket, thereby reducing binding affinity and modulating the downstream signaling pathway less effectively. nih.gov

Receptor binding assays are crucial tools for characterizing the affinity of a ligand for its target. sygnaturediscovery.comnih.govnih.gov The data from the methafurylene analogues suggest that while the core pharmacophore ensures general binding, modifications to the furan ring directly impact the affinity (Ki) or dissociation constant (Kd) of the ligand for the histamine receptor. thegoodscentscompany.comwikipedia.org

Computational and Chemoinformatic Approaches to SAR Modeling

While early SAR studies on methafurylene were based on classical synthetic and pharmacological methods, modern computational and chemoinformatic tools offer powerful approaches to model and predict biological activity. nih.govnih.govresearchgate.net These methods can provide deeper insight into the SAR observed for methafurylene analogues.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models could be developed for a series of methafurylene analogues. nih.gov Such models would use computational descriptors representing steric, electronic, and hydrophobic properties to build a mathematical equation that correlates these properties with antihistaminic activity. spu.edu.sy For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating regions where steric bulk or specific electronic properties increase or decrease activity, potentially explaining why the bromo-derivative is less potent than the chloro-derivative. nih.gov

Pharmacophore Modeling: Based on the structures of active compounds like methafurylene and its 5-chloro analogue, a 3D pharmacophore hypothesis could be generated. medsci.orgfrontiersin.org This model would define the precise 3D arrangement of features like hydrogen bond acceptors, aromatic rings, and hydrophobic centers. Such a model could then be used for virtual screening of compound libraries to identify novel molecules with potentially higher activity. nih.gov

Molecular Docking: If a high-resolution crystal structure of the target receptor (e.g., histamine H1 receptor) is available, molecular docking simulations could be performed. nih.gov This would involve computationally placing methafurylene and its analogues into the receptor's binding site to predict their binding conformation and affinity. Docking studies could visualize the specific interactions—such as hydrogen bonds, pi-stacking, and van der Waals forces—and could reveal a steric clash between the 5-bromo substituent and a receptor residue, providing a structural explanation for its lower activity. mdpi.com These computational approaches transform qualitative SAR observations into quantitative and predictive models, accelerating the drug discovery process. nih.gov

Preclinical Efficacy and Biological Activity Evaluation of Methafurylene Fumarate

In Vitro Cellular Models for Antihistaminic and Anticholinergic Activity

The antihistaminic and anticholinergic activities of methafurylene (B1197576) fumarate (B1241708) have been established through various preclinical assessments. The compound is recognized as both an antihistamine and an anticholinergic agent wikipedia.org.

In vitro evaluation of antihistaminic potency typically involves isolated tissue preparations that react to histamine (B1213489). A standard method for assessing H1-receptor antagonism is the use of an isolated guinea pig ileum preparation sci-hub.se. In this model, the tissue is exposed to histamine, which induces muscle contraction. The ability of an antihistamine to inhibit or reverse this contraction provides a measure of its activity sci-hub.se. While the specific results for methafurylene are detailed in foundational pharmacology studies, these studies confirm its antihistaminic properties wikipedia.orgthegoodscentscompany.com.

Methafurylene is also classified as an anticholinergic, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors wikipedia.orgfda.gov. In vitro models to assess this activity often use isolated smooth muscle tissues, such as the bladder or ileum, where contraction is induced by a cholinergic agonist like carbachol (B1668302) nih.gov. The antagonist (anticholinergic) drug's ability to inhibit these contractions is then quantified nih.gov. Although methafurylene is known for this property, specific in vitro data from cellular models were not available in the reviewed literature.

| Activity | In Vitro Model Type | Observed Effect | Reference |

|---|---|---|---|

| Antihistaminic | Isolated Guinea Pig Ileum | Inhibition of histamine-induced muscle contraction. | sci-hub.se |

| Anticholinergic | Isolated Rat Bladder/Ileum (General Model) | Inhibition of carbachol-induced muscle contraction. (General method, not specific to methafurylene study) | nih.gov |

In Vivo Animal Models for Anti-Allergic and Antianaphylactic Effects

The anti-allergic and antianaphylactic effects of this compound were primarily demonstrated in various in vivo animal models. These tests are crucial for understanding a compound's potential to treat systemic allergic reactions. Foundational pharmacological studies confirmed the antihistaminic, antianaphylactic, and anti-allergic activity of ethylenediamine (B42938) derivatives, including methafurylene thegoodscentscompany.com.

A common animal model for this purpose is the histamine-induced shock or bronchospasm model in guinea pigs. In this setup, animals are exposed to a lethal dose of histamine, and the protective effect of the antihistamine is measured by the survival rate or the prevention of respiratory distress sci-hub.senih.gov. Another relevant model is passive cutaneous anaphylaxis, where an animal is sensitized with antibodies and then challenged with an antigen to produce a localized allergic reaction, which can be inhibited by antihistamines ijpsr.com. These models were standard for assessing the antianaphylactic and anti-allergic potential of compounds like methafurylene thegoodscentscompany.comijpsr.com.

| Effect | In Vivo Model Type | Endpoint Measured | Reference |

|---|---|---|---|

| Anti-allergic / Antianaphylactic | Histamine-induced shock/bronchospasm in guinea pigs | Prevention of lethal shock or respiratory distress. | sci-hub.sethegoodscentscompany.comnih.gov |

| Anti-allergic | Passive Paw Anaphylaxis in Rats/Mice | Inhibition of localized swelling and inflammation. | ijpsr.com |

Preclinical Studies on Anti-inflammatory and Immunomodulatory Properties

Based on a review of available scientific literature, specific preclinical studies evaluating the direct anti-inflammatory and immunomodulatory properties of this compound are limited. While antihistamines can indirectly affect inflammatory pathways by blocking histamine's pro-inflammatory effects, dedicated studies on broader immunomodulation or inflammation models (e.g., carrageenan-induced paw edema) for this compound were not found in the search results remedypublications.commdpi.com. The primary focus of its preclinical evaluation appears to have been on its histamine H1 receptor antagonism.

Investigation of Bronchodilatory Activity in Respiratory Animal Models

The bronchodilatory activity of this compound is intrinsically linked to its antihistaminic function. In allergic asthma, histamine is a key mediator that causes bronchoconstriction, or the narrowing of the airways ijpsr.com. By blocking H1 receptors on the smooth muscle of the bronchi, methafurylene can prevent or reverse this effect nih.gov.

The standard preclinical model to evaluate this activity is the histamine-induced bronchoconstriction model in guinea pigs nih.govbdpsjournal.org. In this model, animals are exposed to a histamine aerosol, which causes respiratory distress. The administration of an effective antihistamine prior to histamine exposure can prevent or delay the onset of these symptoms nih.govbdpsjournal.org. Early research on dimethylethylenediamine derivatives included investigations into their effects on respiratory parameters, indicating that this class of compounds was studied for its relevance to respiratory conditions thegoodscentscompany.com.

| Activity | Respiratory Animal Model | Primary Mechanism | Reference |

|---|---|---|---|

| Bronchodilatory | Histamine-aerosol induced bronchoconstriction in guinea pigs | Antagonism of histamine H1 receptors in bronchial smooth muscle. | nih.govnih.govbdpsjournal.org |

Evaluation in Other Relevant Preclinical Disease Models

A review of the available literature did not yield specific information on the evaluation of this compound in other relevant preclinical disease models beyond those related to its primary antihistaminic and anti-allergic functions.

Computational and in Silico Research Methodologies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to model the interaction between a ligand, such as methafurylene (B1197576), and its protein target. acs.orgoamjms.eu These methods provide atomic-level insights into the binding process, stability of the complex, and the key molecular forces driving the interaction. chemrxiv.org

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. oamjms.eu The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein, followed by a scoring function that estimates the binding affinity for each pose. plos.org For methafurylene, its primary target is the histamine (B1213489) H1 receptor. A docking study would place the methafurylene molecule into the H1 receptor's binding pocket to identify the most likely binding mode and predict its binding energy.

Table 1: Illustrative Molecular Interactions for Methafurylene at a Putative H1 Receptor Binding Site This table is a hypothetical representation of potential interactions that could be analyzed using molecular docking and dynamics simulations.

| Methafurylene Moiety | Potential Interacting Residue in H1 Receptor | Type of Interaction | Significance in Binding |

|---|---|---|---|

| Pyridyl Nitrogen | Aspartic Acid (Asp) | Ionic / Hydrogen Bond | Key anchor point for ligand recognition. |

| Furan (B31954) Oxygen | Serine (Ser) / Threonine (Thr) | Hydrogen Bond | Contributes to binding specificity and stability. |

| Dimethylamino Group | Aspartic Acid (Asp) / Glutamic Acid (Glu) | Ionic Interaction | Enhances binding affinity through electrostatic forces. |

| Aromatic Rings (Pyridine/Furan) | Phenylalanine (Phe) / Tryptophan (Trp) | π-π Stacking / Hydrophobic | Stabilizes the ligand within the hydrophobic binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. nih.gov QSAR models are powerful predictive tools in drug discovery for screening virtual libraries and optimizing lead compounds. jocpr.commdpi.com

The process of building a QSAR model involves several steps:

Data Set Collection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for H1 receptor antagonism) is compiled. This would include methafurylene and other ethylenediamine (B42938) antihistamines.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. jocpr.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical model is created that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net

A validated QSAR model for antihistamines could be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential efficacy.

Table 2: Hypothetical QSAR Data for a Series of Antihistamine Compounds This table is for illustrative purposes to demonstrate the components of a QSAR study. The activity values are not factual.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Biological Activity (pIC50) |

|---|---|---|---|---|

| Methafurylene | 245.32 | 1.9 | 32.5 | 8.5 |

| Methapyrilene (B1676370) | 261.39 | 2.6 | 47.6 | 8.2 |

| Compound A (Analog) | 250.35 | 2.1 | 35.0 | 8.7 |

| Compound B (Analog) | 275.42 | 2.8 | 50.1 | 7.9 |

Network Pharmacology and Systems Biology Approaches for Polypharmacology Analysis

Network pharmacology operates on the principle that drugs often interact with multiple targets rather than a single one, a concept known as polypharmacology. medsci.orgdovepress.com It uses a systems-level perspective to understand a drug's mechanism of action by analyzing the complex interplay between drugs, targets, and diseases within the context of biological networks. mdpi.comresearchgate.net Systems biology integrates these complex data to model and predict how a drug affects cellular processes. core.ac.ukplos.org

A network pharmacology study for methafurylene fumarate (B1241708) would involve:

Target Identification : Collecting known and predicted targets of methafurylene using databases and target prediction algorithms. While the primary target is the H1 receptor, other potential off-targets could be identified.

Network Construction : Building a drug-target-disease interaction network to visualize the relationships. This network links methafurylene to its targets, and these targets to the biological pathways and diseases they are involved in. nih.gov

Pathway and Functional Analysis : Performing enrichment analysis on the network targets to identify key signaling pathways (e.g., IL-17 signaling, TNF signaling) that could be modulated by the drug. medsci.org This can help explain its therapeutic effects and potentially identify new therapeutic indications (drug repositioning). embl.de

This approach provides a holistic view, suggesting that drugs with similar pharmacological profiles tend to occupy similar positions within cellular protein network models. patsnap.com

Table 3: Potential Protein Targets for Methafurylene Identified via a Hypothetical Network Pharmacology Approach

| Protein Target | Gene Symbol | Primary Function | Potential Relevance |

|---|---|---|---|

| Histamine H1 Receptor | HRH1 | Mediates allergic and inflammatory responses. | Primary antihistaminic effect. |

| Muscarinic Acetylcholine (B1216132) Receptor M1 | CHRM1 | Neuronal signaling. | Potential anticholinergic side effects (e.g., sedation). |

| Alpha-1A Adrenergic Receptor | ADRA1A | Vasoconstriction, smooth muscle contraction. | Possible effects on blood pressure. |

| Serotonin (B10506) Transporter | SLC6A4 | Reuptake of serotonin at synapses. | Could influence mood and sedation. |

De Novo Drug Design Principles Applied to Fumarate Scaffolds

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties, starting from atomic building blocks or molecular fragments. mdpi.com Scaffold-based design, a subset of this approach, focuses on modifying or decorating a known molecular core (scaffold) to create new analogs. arxiv.orgnih.gov This method is efficient for exploring the chemical space around a known active structure to optimize its properties. researchgate.net

While methafurylene is a complex molecule, the fumarate portion can be considered as a starting point or scaffold, particularly in the context of developing prodrugs or exploring the biological activities of fumarate derivatives. The design process involves:

Scaffold Selection : A core structure, such as the fumarate dianion, is chosen as the base.

Virtual Library Generation : Computational algorithms add various fragments and functional groups to the scaffold's attachment points. This can generate a vast library of virtual compounds.

Screening and Optimization : The generated molecules are then computationally screened for desired properties, such as high predicted binding affinity to a target (via docking), favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and synthetic feasibility. mdpi.com

Applying these principles, a fumarate scaffold could be decorated with different chemical groups to design new compounds. This could lead to the discovery of molecules with entirely new therapeutic applications or improved pharmacokinetic profiles compared to existing drugs.

Table 4: Illustrative Application of De Novo Design on a Fumarate Scaffold

| Scaffold | Attachment Point | Hypothetical Added Functional Group | Potential Property Modification |

|---|---|---|---|

| Fumarate | R1 | Methyl Ester | Increased lipophilicity, potential for prodrug activation. |

| R2 | Aromatic Amide | Introduce specific receptor interactions (e.g., hydrogen bonding). | |

| R1 & R2 | Cyclization into a lactone | Create a more rigid structure to improve binding selectivity. |

Future Directions and Emerging Research Avenues for Methafurylene Fumarate Research

Advanced Preclinical Model Development for Disease Pathogenesis Mimicry

A significant challenge in translating preclinical research to clinical success is the disparity between animal models and human disease. nih.gov Historically, drug investigations have often relied on models that only partially recapitulate the complex pathophysiology of human conditions, leading to poor translation of experimental treatments into effective therapies. nih.gov

Future research on methafurylene (B1197576) fumarate (B1241708) would greatly benefit from the development and application of advanced preclinical models that more accurately mimic human disease pathogenesis. This includes:

Humanized Models: Utilizing mice engrafted with human cells or genes to better predict the compound's effects on the human immune system or specific human proteins.

Organ-on-a-Chip Technology: Employing microfluidic devices containing living human cells to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. This would allow for more accurate testing of methafurylene fumarate's efficacy and interaction in a human-relevant context.

3D Bioprinting and Spheroids: Creating three-dimensional cell cultures that replicate the complex microenvironment of human tissues. These models could provide more profound insights into how this compound might influence cell-cell interactions, tissue structure, and disease progression.

The development of animal models that more reliably reflect the complexity of human diseases, such as neurodegenerative or inflammatory conditions, remains a challenging but crucial goal for testing novel therapeutic approaches. frontiersin.orgnih.gov By leveraging these advanced models, researchers can gain a more nuanced understanding of this compound's mechanism of action and its potential in disease contexts beyond its original indication.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Omics technologies, which involve the large-scale study of biological molecules, offer a powerful, holistic approach to understanding the intricate interactions between a drug and a biological system. biobide.comnih.gov Applying these technologies to this compound research can uncover novel mechanisms of action and identify biomarkers for its effects.

Genomics and Transcriptomics: These fields study an organism's complete set of DNA and RNA transcripts, respectively. biobide.com By using genomics, researchers could identify genetic variations that influence an individual's response to this compound. Transcriptomics, through techniques like RNA sequencing, can reveal how the compound alters gene expression patterns in target cells, providing clues to its broader biological impact. biobide.com

Proteomics: As the large-scale study of proteins, proteomics can provide deep insights into how this compound affects protein functions, interactions, and post-translational modifications. nih.govuninet.edu This could help identify the direct protein targets of the compound and the downstream signaling pathways it modulates. uninet.edu

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. uninet.eduhumanspecificresearch.org Metabolomics can create a detailed snapshot of the metabolic changes induced by this compound, revealing its influence on cellular energy pathways, lipid networks, and other metabolic processes. uninet.eduhumanspecificresearch.org For instance, studies on other fumarate-containing compounds have shown significant metabolic shifts, including effects on the Krebs cycle. nih.gov

By integrating data from these different omics layers, researchers can build a comprehensive picture of this compound's biological effects, facilitating the identification of new therapeutic targets and personalized medicine strategies. biobide.comhumanspecificresearch.org

Table 1: Potential Research Findings from Omics Technologies for this compound

| Omics Technology | Potential Research Application and Findings |

|---|---|

| Genomics | Identification of genetic polymorphisms (SNPs) that correlate with varied patient responses to this compound, enabling pharmacogenomic insights. biobide.com |

| Transcriptomics | Mapping of gene expression signatures in cells or tissues exposed to the compound, revealing upregulation or downregulation of pathways related to inflammation, cell growth, or neuro-protection. biobide.com |

| Proteomics | Identification of direct binding proteins and off-target interactions; analysis of changes in protein phosphorylation or other modifications that alter cellular signaling cascades. uninet.edu |

| Metabolomics | Detection of shifts in cellular metabolites, such as lipids, amino acids, or energy intermediates, providing a functional readout of the drug's impact on cellular physiology and metabolic pathways. nih.gov |

Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the analysis of vast and complex biological datasets. mdpi.comscielo.br These computational tools can be instrumental in advancing the research and development of this compound.

Target Identification and Validation: AI algorithms can analyze biological data from genomics, proteomics, and scientific literature to predict and prioritize new potential protein targets for this compound. scielo.br

Virtual Screening and Drug Repurposing: ML models can perform virtual screening of thousands of compounds against disease targets. scielo.br For this compound, these models could rapidly screen its profile against a wide range of diseases to identify promising repurposing opportunities. mednexus.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, a type of ML, can predict the biological activity and potential toxicity of compounds based on their chemical structure. mdpi.commdpi.com This could be used to optimize the structure of this compound to enhance its efficacy or reduce potential side effects.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mednexus.org Insights gained from studying this compound could inform the design of novel compounds with improved therapeutic profiles.

By integrating AI and ML, the process of identifying new uses and optimizing the properties of this compound can be made significantly more efficient and robust, reducing the time and cost associated with traditional drug discovery pipelines. mdpi.comnih.gov

Exploration of Novel Preclinical Therapeutic Applications and Repurposing Opportunities

Drug repurposing, the strategy of identifying new therapeutic uses for existing drugs, is a time-saving and cost-effective approach to drug development. researchgate.netbibliomed.org It is a particularly attractive strategy for compounds like this compound, which already have an established history.

The "fumarate" moiety of the compound is of particular interest, as other fumarate-containing drugs have been successfully repurposed. For example, dimethyl fumarate (DMF) was originally used for psoriasis and has been repurposed for treating relapsing-remitting multiple sclerosis. nih.govbibliomed.org Preclinical and clinical studies are continuously exploring DMF for other conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, diabetic retinopathy, and certain cancers, largely due to its anti-inflammatory, antioxidant, and immunomodulatory effects. frontiersin.orgnih.govvu.edu.aumdpi.com

Similarly, clemastine (B1669165) fumarate , an antihistamine, has been identified as a promising agent for promoting remyelination in the context of neurodegenerative diseases, an effect potentially influenced by both the clemastine and the fumarate components. nih.gov

Given these precedents, future research should explore the potential of this compound for new therapeutic applications, particularly in diseases with inflammatory or autoimmune components. Its known anticholinergic and antihistamine activities, combined with the potential immunomodulatory effects of the fumarate salt, suggest possible utility in:

Neuro-inflammatory and Neurodegenerative Diseases: Investigating its ability to modulate neuro-inflammation and protect against neuronal damage.

Autoimmune Disorders: Exploring its effects on immune cell function and cytokine release in models of autoimmune diseases.

Oncology: Certain antihistamines have been investigated for their effects on cancer cells, and the anti-inflammatory properties of fumarates could also be relevant. vu.edu.au

A systematic approach, using the omics and AI technologies described above, could efficiently identify and validate these repurposing opportunities, potentially maximizing the therapeutic value of this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal storage conditions and solubility profiles of Methafurylene fumarate for in vitro studies?

- Methodological Guidance :

- Storage : Store this compound at -20°C in airtight, light-protected containers to prevent degradation. Stability should be validated via high-performance liquid chromatography (HPLC) over 6–12 months .

- Solubility : Pre-dissolve in water (50 mM stock) for aqueous assays. For non-polar solvents, conduct polarity-based solubility tests (e.g., DMSO, ethanol) with spectrophotometric validation to avoid precipitation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Guidance :

- Follow response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, catalyst load, molar ratios). Use Box-Behnken designs to predict optimal yields and validate with triplicate experiments .

- Document raw material sources (e.g., supplier purity >95%), reaction timelines, and purification steps (e.g., column chromatography) in line with ICH guidelines for traceability .

Q. What analytical techniques are recommended for characterizing this compound purity?

- Methodological Guidance :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30). Compare retention times against certified standards.

- NMR/FTIR : Validate structural integrity via proton NMR (δ 6.5–7.5 ppm for fumarate protons) and FTIR (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate the neuroprotective efficacy of this compound?

- Methodological Guidance :

- Experimental Endpoints : Include primary endpoints (e.g., neuronal survival rates in oxidative stress models) and secondary endpoints (e.g., biomarker quantification like BDNF levels). Use randomized, blinded protocols with placebo controls .

- Dose-Response Analysis : Employ log-dose escalation (e.g., 1–100 µM) in vitro, followed by in vivo validation in transgenic rodent models. Calculate EC₅₀ using nonlinear regression (GraphPad Prism) .

Q. How can contradictory toxicity data for this compound be resolved across studies?

- Methodological Guidance :

- Conduct a systematic review with predefined inclusion criteria (e.g., studies reporting renal/hepatic toxicity). Use meta-analytic tools (RevMan) to pool risk differences and assess heterogeneity (I² statistic). Adjust for confounders like dosing regimens or species-specific metabolism .

- Validate findings via in silico toxicity prediction (e.g., QSAR models) and in vitro cytotoxicity assays (MTT/ATP assays) across multiple cell lines .